7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
Description
7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is a halogenated benzodioxine derivative with a carboxylic acid functional group. Its structure features a benzodioxine core (a fused bicyclic system containing two oxygen atoms) substituted with bromine and fluorine at positions 7 and 5, respectively, and two methyl groups at position 2.
Properties
Molecular Formula |
C11H10BrFO4 |
|---|---|
Molecular Weight |
305.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO4/c1-11(2)4-16-6-3-5(12)7(10(14)15)8(13)9(6)17-11/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
KIRAIENRZSCLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC(=C(C(=C2O1)F)C(=O)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Acylation Reactions
The primary amine at position 4 readily undergoes acylation with electrophilic reagents. A notable example involves methanesulfonyl chloride (MsCl) under mild conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MsCl, TEA, DMAP, DCM, 0–5°C → RT | N-(3-Cyclopropyl-1H-indazol-4-yl)methanesulfonamide | 75–85% |
This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, facilitated by triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The product is a sulfonamide derivative with retained indazole framework stability .
Alkylation Reactions
The amino group can be alkylated using alkyl halides or sulfonates. For example, methyl iodide under basic conditions yields N-methyl derivatives:
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| CH₃I, NaH, DMF, RT | N-Methyl-3-cyclopropyl-1H-indazol-4-amine | Selective N-alkylation |
The reaction demonstrates high regioselectivity for the primary amine, with no observed alkylation of the indazole nitrogen .
Condensation Reactions
The amine participates in condensation with carbonyl compounds to form Schiff bases or heterocyclic systems. For instance, reaction with benzaldehyde under dehydrating conditions:
| Reagents/Conditions | Product | Application | Source |
|---|---|---|---|
| PhCHO, AcOH, reflux | (E)-N-Benzylidene-3-cyclopropyl-1H-indazol-4-amine |
Scientific Research Applications
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid
Substituted Benzodioxines from Commercial Catalogs
For example, 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride (CAS RN: 261633-71-0):
- Structure : Contains an amine group instead of a carboxylic acid.
- Molecular Weight : 201.64 g/mol.
- Melting Point : 240–241°C .
- Key Differences : The amine functionality increases basicity and solubility in acidic environments, whereas the carboxylic acid group in the target compound would favor solubility in basic conditions.
Halogenated Heterocyclic Carboxylic Acids
7-Chloro-6-Fluoro-1-(2,4-Difluorophenyl)-1,4-Dihydro-4-Oxo-Quinoline-3-Carboxylic Acid
- Structure: A fluoroquinolone derivative with a quinoline core (nitrogen-containing heterocycle) and multiple halogen substituents.
- Application : Intermediate in synthesizing temafloxacin, a broad-spectrum antibiotic .
- Key Differences: The quinoline core introduces a nitrogen atom, altering electronic properties and binding interactions compared to the oxygen-rich benzodioxine system. Fluorine at position 6 and chlorine at position 7 enhance antibacterial activity via DNA gyrase inhibition, suggesting that the bromo-fluoro substitution in the target compound might confer distinct biological effects .
7-Bromo-1-Cyclopropyl-6-Fluoro-5-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
- Structure: Another quinolone derivative with bromine, fluorine, and a cyclopropyl group.
- Key Differences: The cyclopropyl substituent at position 1 improves pharmacokinetic profiles in quinolones by resisting metabolic degradation. The absence of such a group in the target benzodioxine compound may limit its metabolic stability .
Physicochemical and Functional Comparisons
| Property | Target Compound | 2,3-Dihydro-1,4-Benzodioxine-6-Carboxylic Acid | 7-Chloro-6-Fluoro-Quinoline-3-Carboxylic Acid |
|---|---|---|---|
| Core Structure | Benzodioxine | Benzodioxine | Quinoline |
| Halogen Substitution | Br (7), F (5) | None | Cl (7), F (6) |
| Additional Groups | 3,3-Dimethyl, COOH | COOH | 1-(2,4-Difluorophenyl), COOH |
| Molecular Weight (g/mol) | ~293.1 | 180.15 | ~363.7 |
| Likely Melting Point Range | Estimated >150°C* | 133–137°C | Not reported |
| Potential Applications | Agrochemicals, Pharmaceuticals | Research reagents | Antibiotics |
*Estimated based on increased molecular weight and halogen substitution compared to .
Biological Activity
7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Chemical Formula : C₁₁H₁₀BrF O₄
- CAS Number : 2451907-95-0
The compound is hypothesized to exert its biological effects through selective inhibition of specific kinases involved in cancer cell proliferation and survival. Its structural characteristics allow it to interact with enzyme active sites, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxine compounds can exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: IC50 Values for Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 168.78 |
| Compound B | T-24 (Bladder Cancer) | 257.87 |
The above table illustrates that the tested compounds exhibit varying degrees of potency against different cancer cell lines, with lower IC50 values indicating higher efficacy.
Kinase Inhibition Studies
In vitro kinase panel assays have been conducted to evaluate the selectivity and potency of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid against various kinases. The results suggest that this compound selectively inhibits certain kinases critical for cancer cell growth.
Table 2: Kinase Inhibition Profile
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| Aurora A | 48.22 |
| Other Kinases | >83 |
The data indicates that while the compound exhibits moderate inhibition of Aurora A kinase, it shows poor inhibitory activity against other kinases, suggesting a potential for targeted therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of benzodioxine derivatives in preclinical models:
- Study on MCF-7 Cells : Treatment with the compound at its IC50 resulted in a significant increase in G1 phase cells from 51.45% (control) to 60.68% (treated), indicating effective cell cycle arrest.
- Apoptosis Induction : Flow cytometric analysis demonstrated that the compound induced apoptosis more effectively than doxorubicin in MCF-7 cells, with total death rates reaching 2.16% compared to doxorubicin's 1.52%.
Table 3: Apoptosis Analysis Results
| Viability Status | Control (%) | Compound (%) |
|---|---|---|
| Intact Cells | 98.48 | 97.83 |
| Early Apoptosis | 0.08 | 0.10 |
| Late Apoptosis | 0.68 | 0.81 |
| Necrosis | 0.76 | 1.26 |
| Total Death | 1.52 | 2.16 |
Q & A
Q. What synthetic strategies are optimal for introducing the bromo and fluoro substituents into the benzodioxine core?
The bromo and fluoro groups are introduced via electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized intermediates. For example, bromination can be achieved using under radical conditions, while fluorination may employ or (diethylaminosulfur trifluoride) . Key considerations:
Q. How can the carboxylic acid group at position 6 be protected during synthesis to avoid side reactions?
Common protection methods:
- Esterification : Convert to methyl/ethyl esters using followed by alcohol.
- Silylation : Use (tert-butyldimethylsilyl chloride) for temporary protection under mild conditions.
- Decarboxylation risk : Avoid high temperatures (>100°C) in acidic/basic media to prevent loss of CO .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for molecular ion confirmation () .
- Multinuclear NMR : (δ -110 to -120 ppm for aromatic F) and to resolve dimethyl groups (δ 25–30 ppm) .
- Elemental analysis : Verify Br/F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric effects from the 3,3-dimethyl groups influence reactivity in cross-coupling reactions?
The dimethyl groups hinder access to the boronic acid coupling site (if present), requiring optimized conditions:
- Catalyst choice : Use Pd(OAc) with bulky ligands (e.g., SPhos) to enhance turnover in Suzuki-Miyaura reactions.
- Solvent effects : High-polarity solvents (DMF or DMSO) improve solubility but may require elevated temperatures (80–100°C) .
- Case study : Analogous 3-Bromo-5-fluoro-2-methoxyphenylboronic acid achieved 85% yield in Suzuki couplings with aryl halides .
Q. What mechanistic insights explain contradictory stability data under aqueous vs. anhydrous conditions?
The compound’s stability is pH-dependent:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electrophilic regions using Fukui indices (e.g., C-7 as a nucleophilic hotspot).
- Docking studies : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to optimize substituent geometry .
- Data validation : Compare computed (2.1–2.5) with experimental HPLC retention times .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry for bromo-fluoro sequences to minimize exothermic risks .
- Contradiction resolution : When NMR and LCMS purity data conflict, perform spiking experiments with authentic standards .
- Safety protocols : Handle fluoro intermediates in fume hoods due to potential HF release during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
